4-Isobutylsulfanyl-butylamine

Description

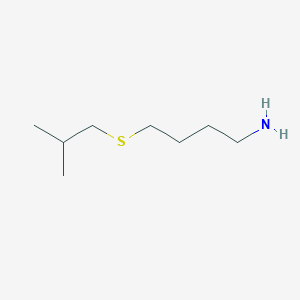

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropylsulfanyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-8(2)7-10-6-4-3-5-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUBFTFOBIDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Reactivity of the Primary Amine Functional Group

The primary amine group in 4-isobutylsulfanyl-butylamine is a key site for nucleophilic reactions, enabling the formation of a variety of nitrogen-containing derivatives.

Acylation Reactions

The primary amine of 4-isobutylsulfanyl-butylamine readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. solubilityofthings.comlibretexts.org This reaction is a fundamental transformation in organic chemistry, often proceeding rapidly at room temperature. libretexts.org The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to the amide product. solubilityofthings.com

The choice of acylating agent and reaction conditions can influence the efficiency of the acylation. Acid chlorides are highly reactive, while anhydrides also serve as effective reagents. solubilityofthings.comlibretexts.org To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org The resulting N-acyl-4-isobutylsulfanyl-butylamines are valuable intermediates in the synthesis of more complex molecules, including biologically active compounds. rsc.orgnih.govresearchgate.net The formation of these amides can be achieved with a high degree of chemoselectivity, even in the presence of other functional groups. nih.gov

Table 1: Examples of Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acid Chloride (R-COCl) | N-Acyl Amide | Room temperature, often with a base (e.g., pyridine, NaOH) |

| Acid Anhydride ((RCO)₂O) | N-Acyl Amide | Room temperature or gentle heating |

| Potassium Acyltrifluoroborate | N-Acyl Amide | Acidic pH, in water |

Alkylation Reactions

The primary amine of 4-isobutylsulfanyl-butylamine can be alkylated to form secondary and tertiary amines. However, direct alkylation with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. libretexts.orggoogle.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. google.com

To achieve selective mono-N-alkylation, various strategies have been developed. One approach involves using a large excess of the primary amine to favor the formation of the secondary amine. docbrown.info Another method utilizes specific reagents and conditions to control the reactivity, such as using cesium hydroxide, which has been shown to promote selective monoalkylation of primary amines. google.comacs.orgorganic-chemistry.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for synthesizing secondary and tertiary amines. libretexts.org

Table 2: Strategies for N-Alkylation of Primary Amines

| Method | Reagents | Product Selectivity |

|---|---|---|

| Direct Alkylation | Alkyl Halide | Often leads to a mixture of products |

| Controlled Alkylation | Alkyl Halide, Cesium Hydroxide | Favors mono-N-alkylation google.comacs.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Can be controlled to yield secondary or tertiary amines |

| Reaction with Alcohols | Alcohol, Catalyst (e.g., Co(II) complex) | N-alkylated products rsc.org |

Condensation Reactions with Carbonyl Compounds

Primary amines, such as 4-isobutylsulfanyl-butylamine, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgucalgary.cachemistrysteps.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ucalgary.cachemistrysteps.com The reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5). libretexts.orgpressbooks.pub At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group as water is not facilitated. libretexts.orgpressbooks.pub

The formation of the imine (C=N) double bond is a reversible process. libretexts.org The stability of the resulting imine can vary, and in some cases, they are prone to hydrolysis back to the starting amine and carbonyl compound. libretexts.org Nevertheless, imines are important intermediates in many organic reactions, including reductive amination, where the imine is subsequently reduced to an amine. chemistrysteps.com

Table 3: Condensation of Primary Amines with Carbonyls

| Carbonyl Compound | Intermediate | Final Product | Key Conditions |

|---|---|---|---|

| Aldehyde (R-CHO) | Carbinolamine | Imine (Schiff Base) | Mildly acidic (pH 4-5) libretexts.orgpressbooks.pub |

| Ketone (R₂C=O) | Carbinolamine | Imine (Schiff Base) | Mildly acidic (pH 4-5) libretexts.orgpressbooks.pub |

Reactions Involving the Sulfide (B99878) Linkage

The sulfide (thioether) linkage in 4-isobutylsulfanyl-butylamine offers another reactive site for chemical transformations, primarily through oxidation and cleavage reactions.

Oxidation Pathways

The sulfur atom in the sulfide linkage can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The oxidation of thioethers is a common and important transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed, and the outcome of the reaction often depends on the choice of reagent and the reaction conditions. jchemrev.comnih.gov

For the selective oxidation of a sulfide to a sulfoxide, milder oxidizing agents or carefully controlled conditions are required to prevent over-oxidation to the sulfone. nih.gov Reagents such as hydrogen peroxide in acetic acid have been used for the selective formation of sulfoxides. nih.gov More potent oxidizing agents or harsher conditions will typically lead to the formation of the corresponding sulfone. jchemrev.comgoogle.com The development of catalytic systems, including those based on polyoxomolybdates, has enabled highly efficient and selective oxidation of sulfides to sulfoxides under mild conditions. rsc.org

Table 4: Oxidation Products of the Sulfide Linkage

| Oxidation State | Product | Typical Oxidizing Agents |

|---|---|---|

| S(IV) | Sulfoxide | Hydrogen Peroxide, Sodium meta-periodate |

| S(VI) | Sulfone | Stronger oxidizing agents (e.g., KMnO₄), excess H₂O₂ |

Cleavage Mechanisms

The carbon-sulfur (C-S) bond in the sulfide linkage can be cleaved through various chemical methods. Desulfurization is a process that removes the sulfur atom from the molecule, often replacing it with hydrogen atoms. wikipedia.org A classic method for the desulfurization of thioethers is the use of Raney nickel, a finely divided nickel-aluminum alloy. organicreactions.orgmasterorganicchemistry.com This reaction, known as hydrogenolysis, involves breaking the C-S bond and forming new C-H bonds. wikipedia.orgorganicreactions.org The process is effective for a wide range of sulfur-containing compounds. organicreactions.org

Other methods for C-S bond cleavage have also been developed, including metal-free approaches using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). acs.orgorganic-chemistry.org These reagents can achieve selective cleavage of C(sp³)–S bonds under specific conditions. acs.orgorganic-chemistry.org Electrochemical methods have also emerged as a means to achieve regioselective cleavage of C(sp³)–S bonds in thioethers. rsc.orgnih.gov Furthermore, some desulfurization processes can occur under photochemical conditions or catalyzed by certain metal complexes. sns.itrsc.org

Table 5: Methods for Cleavage of the Sulfide Linkage

| Method | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenolysis | Raney Nickel | Desulfurization (replacement of S with H) organicreactions.orgmasterorganicchemistry.com |

| Halogenation | N-Bromosuccinimide (NBS), N-Fluorobenzenesulfonimide (NFSI) | Selective C(sp³)–S bond cleavage acs.orgorganic-chemistry.org |

| Electrochemical | Electro-oxidation | Regioselective C(sp³)–S bond cleavage rsc.org |

| Photochemical | UV irradiation | Partial desulfurization sns.it |

Intramolecular Cyclization and Rearrangement Processes

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies or documented examples of intramolecular cyclization or rearrangement processes involving 4-Isobutylsulfanyl-butylamine. The inherent structure of 4-Isobutylsulfanyl-butylamine, featuring a primary amine and a thioether linked by a flexible butyl chain, suggests the theoretical possibility of cyclization to form a seven-membered heterocyclic ring (a thiazepane derivative) through intramolecular nucleophilic attack of the amine onto the carbon adjacent to the sulfur. However, without experimental data, this remains a hypothetical transformation.

Generally, such intramolecular reactions are influenced by several factors including the length of the alkyl chain, the nature of the solvent, temperature, and the presence of catalysts or reagents that can activate either the nucleophile (amine) or the electrophilic center. For instance, the formation of cyclic thioethers through intramolecular reactions has been documented for other bifunctional molecules. These reactions often proceed via mechanisms like SN2 displacement or reductive cyclization.

Rearrangement reactions are also a possibility in molecules with similar functional groups, often catalyzed by acids or bases, or induced by heat or light. These processes can involve skeletal reorganization to form more stable isomers. However, no specific rearrangement reactions have been reported for 4-Isobutylsulfanyl-butylamine in the available literature.

Catalytic Applications in Organic Transformations

There is no available scientific literature or patent documentation describing the use of 4-Isobutylsulfanyl-butylamine as a catalyst in organic transformations. While primary amines and thioethers can, in some contexts, act as ligands for metal catalysts or as organocatalysts themselves, no such applications have been specifically investigated or reported for this compound.

The potential for 4-Isobutylsulfanyl-butylamine to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms, could theoretically be exploited in catalysis. The nature of the isobutyl group and the butyl spacer would influence the steric and electronic properties of any resulting metal complex, which in turn would dictate its catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation. However, this remains a speculative area of research as no studies have been published to date. Similarly, its basic amine functionality could lend itself to organocatalysis, for example in promoting condensation reactions, but again, no such utility has been documented for this specific molecule.

Due to the lack of research in these areas, no data tables with detailed research findings can be provided.

Derivatization and Analogue Synthesis

Preparation of Amide Derivatives

The synthesis of amide derivatives from primary amines is a fundamental transformation in organic chemistry. This reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or acid anhydrides.

The reaction between 4-Isobutylsulfanyl-butylamine and an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. blogspot.com This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide bond. chemguide.co.ukchemguide.co.uk An excess of the amine or the presence of a non-nucleophilic base is often used to neutralize the hydrogen chloride byproduct. chemguide.co.uk

A general reaction scheme for the synthesis of N-(4-(isobutylthio)butyl)amides is presented below:

Scheme 1: General Synthesis of Amide Derivatives

Where R can be a wide variety of organic substituents (e.g., alkyl, aryl).

This methodology allows for the introduction of diverse functionalities onto the 4-Isobutylsulfanyl-butylamine scaffold, enabling the systematic exploration of how different substituents at the amide position influence the molecule's properties.

Table 1: Examples of Potential Amide Derivatives of 4-Isobutylsulfanyl-butylamine

| Acyl Chloride Precursor | Resulting Amide Derivative Name | Potential 'R' Group |

| Acetyl chloride | N-(4-(isobutylthio)butyl)acetamide | Methyl |

| Benzoyl chloride | N-(4-(isobutylthio)butyl)benzamide | Phenyl |

| Cyclopropanecarbonyl chloride | N-(4-(isobutylthio)butyl)cyclopropanecarboxamide | Cyclopropyl |

| 4-Nitrobenzoyl chloride | N-(4-(isobutylthio)butyl)-4-nitrobenzamide | 4-Nitrophenyl |

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

Urea and thiourea derivatives are important classes of compounds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. researchgate.net The synthesis of these analogues from 4-Isobutylsulfanyl-butylamine can be readily achieved by reacting the primary amine with isocyanates or isothiocyanates, respectively. wikipedia.org

The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. researchgate.net This addition reaction is typically high-yielding and proceeds under mild conditions. wikipedia.org

Scheme 2: General Synthesis of Urea Analogues

Where R represents an alkyl or aryl group.

Scheme 3: General Synthesis of Thiourea Analogues

Where R represents an alkyl or aryl group.

The commercial availability of a wide range of isocyanates and isothiocyanates allows for the creation of large libraries of urea and thiourea analogues for screening purposes. Mechanochemical methods, such as ball milling, have also emerged as a solvent-free and efficient alternative for the synthesis of thioureas. nih.gov

Table 2: Examples of Potential Urea and Thiourea Analogues

| Reagent | Resulting Analogue Name | Functional Group |

| Phenyl isocyanate | 1-(4-(isobutylthio)butyl)-3-phenylurea | Urea |

| Ethyl isocyanate | 1-ethyl-3-(4-(isobutylthio)butyl)urea | Urea |

| Phenyl isothiocyanate | 1-(4-(isobutylthio)butyl)-3-phenylthiourea | Thiourea |

| Allyl isothiocyanate | 1-allyl-3-(4-(isobutylthio)butyl)thiourea | Thiourea |

Formation of Heterocyclic Systems Incorporating the 4-Isobutylsulfanyl-butylamine Scaffold

The primary amine of 4-Isobutylsulfanyl-butylamine can act as a key building block in the synthesis of various heterocyclic systems. These reactions often involve condensation with bifunctional reagents, leading to the formation of nitrogen-containing rings.

For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles or other five- and six-membered heterocycles. Intramolecular cyclization of appropriately functionalized derivatives of 4-Isobutylsulfanyl-butylamine is another powerful strategy. For instance, an amide derivative bearing a suitable leaving group on the acyl chain could potentially undergo intramolecular nucleophilic substitution to form a lactam.

While specific examples incorporating the 4-Isobutylsulfanyl-butylamine scaffold are not readily found in the literature, general principles of heterocyclic synthesis can be applied. For instance, the reaction of primary amines with β-ketoesters can yield enaminones, which are versatile intermediates for the synthesis of various heterocycles, including pyridines and pyrimidines. Another example is the palladium-catalyzed aza-Wacker-type cyclization of amides derived from alkenoic acids, which can be used to construct nitrogen-containing bicyclic systems. nih.gov

The synthesis of quinazolin-4(3H)-ones, for example, can be achieved through a one-pot reaction involving 2-aminobenzamides, aryl halides, and an isocyanide, with the elimination of a primary amine like tert-butylamine (B42293) in the final cyclization step. mdpi.com This suggests that 4-Isobutylsulfanyl-butylamine could potentially be used as a reactant or be eliminated in similar multi-component reactions leading to complex heterocyclic structures.

Mechanistic Investigations of Reactions Involving 4 Isobutylsulfanyl Butylamine

Elucidation of Reaction Pathways

The reaction pathways of 4-Isobutylsulfanyl-butylamine would likely be dictated by the interplay of its amine and thioether functionalities.

Amine-Centered Reactions: The primary amine group, with its lone pair of electrons, is expected to be the primary site of nucleophilic attack. Reactions could include:

N-Alkylation: Reaction with alkyl halides would likely proceed via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

N-Acylation: Treatment with acyl chlorides or anhydrides would form the corresponding amide. The pathway would involve nucleophilic addition to the carbonyl carbon, followed by elimination of a leaving group.

Imine Formation: Condensation with aldehydes or ketones would lead to the formation of an imine (Schiff base) through a nucleophilic addition-elimination mechanism.

Thioether-Centered Reactions: The sulfur atom of the isobutylsulfanyl group also possesses lone pairs and can exhibit nucleophilicity, albeit generally weaker than the amine.

S-Alkylation: Reaction with strong alkylating agents could lead to the formation of a sulfonium (B1226848) salt.

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone using appropriate oxidizing agents. The mechanism of these oxidations depends on the reagent used.

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding reaction mechanisms, yet no such data exists for 4-Isobutylsulfanyl-butylamine. Hypothetically, for a reaction like N-alkylation, one could anticipate the following:

Rate = k[CH₃(CH₂)₃S(CH₂)₄NH₂][R-X]

Solvent Effects: Polar aprotic solvents would be expected to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophilic amine.

Activation Parameters: Measurement of the reaction rate at different temperatures would allow for the determination of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), providing insight into the transition state.

A hypothetical data table for a kinetic study of the N-alkylation of 4-Isobutylsulfanyl-butylamine with methyl iodide could look like this:

| Experiment | [4-Isobutylsulfanyl-butylamine] (M) | [CH₃I] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This is a hypothetical representation and not actual experimental data.

Investigation of Intermediate Species Formation

The formation and detection of intermediates are key to confirming a proposed reaction mechanism. For reactions involving 4-Isobutylsulfanyl-butylamine, various intermediates could be postulated:

Protonated Amine: In acidic conditions, the amine group would be protonated to form an ammonium (B1175870) salt, [CH₃(CH₂)₃S(CH₂)₄NH₃]⁺, which would deactivate its nucleophilicity.

Tetrahedral Intermediates: In acylation reactions, a transient tetrahedral intermediate would form upon nucleophilic attack of the amine on the carbonyl group.

Carbinolamine Intermediate: In imine formation, the initial addition of the amine to the carbonyl group forms a carbinolamine intermediate prior to dehydration.

Spectroscopic techniques such as NMR, IR, and mass spectrometry would be crucial for the detection and characterization of any stable or transient intermediates.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving 4-Isobutylsulfanyl-butylamine would be of interest if either the reactant or the substrate is chiral. Since 4-Isobutylsulfanyl-butylamine itself is achiral, stereochemical outcomes would depend on the nature of the reacting partner.

Reactions at a Chiral Center: If 4-Isobutylsulfanyl-butylamine were to react with a chiral alkyl halide via an SN2 mechanism, inversion of configuration at the chiral center of the alkyl halide would be expected.

Reactions Creating a Chiral Center: If a reaction leads to the formation of a new stereocenter, the potential for diastereoselectivity or enantioselectivity would exist, depending on the reaction conditions and the presence of any chiral auxiliaries or catalysts.

For instance, if the amine were to react with a chiral electrophile, the resulting product could be a mixture of diastereomers. The ratio of these diastereomers would provide insight into the stereoselectivity of the reaction.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are a cornerstone for determining the three-dimensional structure of 4-Isobutylsulfanyl-butylamine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to identify the most stable geometric arrangements, known as conformers. These calculations solve the Schrödinger equation for the molecule, providing information on bond lengths, bond angles, and dihedral angles that correspond to minimum energy states.

For 4-Isobutylsulfanyl-butylamine, the flexibility of the butylamine (B146782) and isobutylsulfanyl chains leads to a variety of possible conformations. The primary factors influencing conformational preference are steric hindrance and intramolecular interactions, such as weak hydrogen bonds. Computational models can predict the relative energies of these conformers, identifying the global minimum energy structure, which is the most populated conformation at equilibrium.

Table 1: Predicted Geometrical Parameters for the Global Minimum Energy Conformer of 4-Isobutylsulfanyl-butylamine

| Parameter | Bond | Predicted Value |

| Bond Length | C-S | 1.82 Å |

| S-C | 1.81 Å | |

| C-N | 1.47 Å | |

| C-C (alkyl) | 1.54 Å | |

| C-H | 1.09 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-S-C | 99.5° |

| C-C-N | 112.0° | |

| H-N-H | 106.5° | |

| Dihedral Angle | C-S-C-C | ~180° (anti) or ~±60° (gauche) |

| S-C-C-C | ~180° (anti) or ~±60° (gauche) | |

| C-C-C-N | ~180° (anti) or ~±60° (gauche) |

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations (e.g., using a DFT method like B3LYP with a 6-31G basis set).*

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of 4-Isobutylsulfanyl-butylamine. By analyzing the molecule's electronic structure, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack. The primary amine group, with its lone pair of electrons on the nitrogen atom, is expected to be the main center of nucleophilicity and basicity. The sulfur atom in the thioether linkage also possesses lone pairs and can exhibit nucleophilic character, albeit generally weaker than the amine.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and electrostatic potential maps, can quantify the reactivity of different atomic sites. For instance, the Fukui function f⁻(r) indicates the propensity of a site to undergo electrophilic attack. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the mechanism of potential reactions, such as alkylation or acylation at the amine nitrogen.

Table 2: Theoretical Reactivity Descriptors for 4-Isobutylsulfanyl-butylamine

| Descriptor | Atom/Group | Predicted Value/Characteristic | Implication for Reactivity |

| Proton Affinity | Nitrogen (Amine) | High | Strong basicity; readily protonated |

| Nucleophilicity | Nitrogen (Amine) | High | Primary site for reaction with electrophiles |

| Sulfur (Thioether) | Moderate | Secondary site for reaction with soft electrophiles | |

| Fukui Function (f⁻) | Nitrogen | Highest Value | Most likely site for electrophilic attack |

| Electrostatic Potential | Amine Group | Negative (Red) | Region of high electron density, attractive to electrophiles |

Analysis of Electronic Properties and Bonding Characteristics

The electronic properties of 4-Isobutylsulfanyl-butylamine are dictated by the arrangement of its electrons in molecular orbitals. Quantum chemical calculations provide detailed information about these orbitals, including their energies and spatial distributions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern chemical reactivity.

For 4-Isobutylsulfanyl-butylamine, the HOMO is expected to be localized predominantly on the nitrogen atom of the amine group, consistent with its role as the primary nucleophilic center. The LUMO, on the other hand, is likely to be distributed over the alkyl chain and the sulfur atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness.

Analysis of the electron density distribution, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom and the nature of the chemical bonds. These analyses can confirm the polar nature of the C-N and C-S bonds.

Table 3: Predicted Electronic Properties of 4-Isobutylsulfanyl-butylamine

| Property | Predicted Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | ~1.5 D | Reflects the overall polarity of the molecule |

| Mulliken Charge (N) | ~ -0.8 e | Indicates high electron density on the nitrogen atom |

| Mulliken Charge (S) | ~ -0.3 e | Indicates moderate electron density on the sulfur atom |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 4-Isobutylsulfanyl-butylamine over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, taking into account the forces between atoms described by a force field.

For a flexible molecule like 4-Isobutylsulfanyl-butylamine, MD simulations, often performed in a simulated solvent environment, can explore the vast conformational space. By analyzing the simulation trajectory, it is possible to identify the most frequently occurring conformations and the timescales of transitions between them. This provides a more realistic picture of the molecule's structure in solution, where it is constantly undergoing thermal motion and interacting with solvent molecules. The results of MD simulations can be used to calculate average properties and to understand how the molecular shape fluctuates, which can be crucial for its interactions with other molecules.

Table 4: Summary of Major Conformers from a Hypothetical Molecular Dynamics Simulation

| Conformer | Key Dihedral Angles | Relative Population (%) | Description |

| 1 | anti, anti, anti | 45% | Fully extended, linear-like conformation |

| 2 | anti, anti, gauche | 25% | Kink in the butylamine chain |

| 3 | gauche, anti, anti | 15% | Kink near the thioether group |

| 4 | gauche, anti, gauche | 10% | More compact, folded conformation |

| Other | Various | 5% | Other minor conformations |

Note: The relative populations are hypothetical and would be determined from the statistical analysis of a long MD trajectory.

Role As a Building Block and Intermediate in Complex Molecule Synthesis

Application in the Construction of Functional Organic Molecules

There is no specific information available in the scientific literature regarding the use of 4-Isobutylsulfanyl-butylamine in the construction of functional organic molecules.

Utilization in Scaffold Design for Chemical Biology Research

No published studies were found that describe the utilization of 4-Isobutylsulfanyl-butylamine in scaffold design for chemical biology research.

Precursor Chemistry for Advanced Materials Components

Research detailing the application of 4-Isobutylsulfanyl-butylamine as a precursor for advanced materials components could not be located.

Integration into Supramolecular Assemblies

There is no available literature on the integration of 4-Isobutylsulfanyl-butylamine into supramolecular assemblies.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Isobutylsulfanyl-butylamine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of 4-Isobutylsulfanyl-butylamine. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals would confirm the presence of the isobutyl and butyl moieties. Protons adjacent to the electron-withdrawing nitrogen of the amine group and the sulfur of the thioether would exhibit characteristic downfield shifts. oregonstate.eduopenstax.orglibretexts.org For instance, the protons on the carbon directly bonded to the nitrogen typically appear in the range of 2.3-3.0 ppm. libretexts.org The N-H protons of the primary amine would likely present as a broad signal, the chemical shift of which is dependent on solvent and concentration. oregonstate.edulibretexts.org

In ¹³C NMR spectroscopy, the number of unique carbon signals would correspond to the number of non-equivalent carbon atoms in the molecule. The carbons bonded to the heteroatoms (sulfur and nitrogen) would be deshielded and appear at a lower field compared to the other aliphatic carbons. openstax.orglibretexts.org Carbons adjacent to the sulfur in thioethers typically resonate in the 20-40 ppm region, while those adjacent to an amine nitrogen are found in the 10-65 ppm range. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in 4-Isobutylsulfanyl-butylamine. The primary amine group would be indicated by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. openstax.orgwpmucdn.comlibretexts.org These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.org An N-H bending vibration would also be expected around 1650-1580 cm⁻¹. wikieducator.org The presence of the thioether linkage is more challenging to confirm via IR spectroscopy as the C-S stretching vibration is weak and falls within the fingerprint region (710-570 cm⁻¹), where it can be obscured by other absorptions. libretexts.org

| Spectroscopic Technique | Information Provided for 4-Isobutylsulfanyl-butylamine Structure |

| ¹H NMR | Confirms the isobutyl and butyl chains, identifies protons adjacent to N and S atoms. |

| ¹³C NMR | Determines the number of unique carbon environments, shows deshielding of carbons bonded to N and S. |

| IR Spectroscopy | Identifies the primary amine (N-H stretching and bending) and aids in confirming the absence of other functional groups. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating 4-Isobutylsulfanyl-butylamine from reaction mixtures or complex samples and for assessing its purity.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds. However, the primary amine group in 4-Isobutylsulfanyl-butylamine is polar and can lead to poor peak shape and adsorption on the column. sigmaaldrich.comthermofisher.com To overcome this, derivatization is often necessary to replace the active hydrogens on the amine group with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior. sigmaaldrich.comthermofisher.com Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com A flame photometric detector (FPD) can be used for selective detection of the sulfur-containing compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the separation and purity determination of a wide range of compounds, including those that are not sufficiently volatile for GC. sigmaaldrich.comnih.gov For a compound like 4-Isobutylsulfanyl-butylamine, reversed-phase HPLC would be a common approach. The separation can be challenging due to the basic nature of the amine, which can interact with residual silanols on silica-based columns, leading to peak tailing. The choice of mobile phase pH is critical; at acidic pH, the amine will be protonated. waters.com

Detection of 4-Isobutylsulfanyl-butylamine by HPLC can be achieved using various methods. As it lacks a strong chromophore, direct UV detection would have low sensitivity. Therefore, pre-column or post-column derivatization with a UV-active or fluorescent tag is often employed. nih.govdundee.ac.uk Reagents such as dabsyl chloride can be used to derivatize the primary amine, allowing for sensitive spectrophotometric detection. nih.govdundee.ac.uk

| Chromatographic Method | Key Considerations for 4-Isobutylsulfanyl-butylamine |

| Gas Chromatography (GC) | Requires derivatization of the primary amine to improve volatility and peak shape. sigmaaldrich.comthermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase is common; mobile phase pH control is important. Derivatization is often needed for sensitive detection. nih.govwaters.comdundee.ac.uk |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and elemental composition of a molecule. For 4-Isobutylsulfanyl-butylamine, MS would confirm the molecular mass. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orglibretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. oregonstate.eduopenstax.org This results in the formation of a resonance-stabilized iminium cation. In the case of 4-Isobutylsulfanyl-butylamine, this would lead to a prominent fragment ion. Cleavage at the C-S bond of the thioether is also an expected fragmentation pathway.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are invaluable for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. dss.go.th For the analysis of a mixture containing 4-Isobutylsulfanyl-butylamine, the components would first be separated on the GC column (after derivatization), and then each separated component would be introduced into the mass spectrometer for identification based on its mass spectrum. sigmaaldrich.comdss.go.th This technique is highly sensitive and specific.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that are not amenable to GC. nih.govnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like amines. waters.com LC-MS can provide both the retention time from the chromatography and the mass-to-charge ratio and fragmentation data from the mass spectrometry, allowing for confident identification of 4-Isobutylsulfanyl-butylamine in complex samples. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information. nih.gov

| Hyphenated Technique | Application for 4-Isobutylsulfanyl-butylamine Analysis |

| GC-MS | Separation and identification of the derivatized compound in volatile mixtures. |

| LC-MS | Separation and identification in liquid samples, particularly for non-volatile matrices. ESI is a suitable ionization method. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is crucial for the advancement of chemical research. rsc.org For 4-Isobutylsulfanyl-butylamine, future research could focus on moving beyond traditional synthetic routes to more innovative and greener approaches.

Current synthetic strategies for similar alkyl thioethers often rely on the reaction of thiols with alkyl halides, which can be limited by the availability of starting materials and the generation of stoichiometric byproducts. nih.gov Future explorations could investigate transition-metal-catalyzed reactions, which are known to be highly efficient for the formation of carbon-sulfur (C-S) bonds. rsc.orgrsc.org For instance, palladium- or copper-catalyzed cross-coupling reactions could offer milder reaction conditions and broader substrate scope. rsc.org Rhodium complexes have also shown efficiency in catalyzing the cleavage of S-S bonds in disulfides, providing an alternative route to organosulfur compounds. mdpi.comnih.gov

Furthermore, the principles of green chemistry could be applied to the synthesis of 4-Isobutylsulfanyl-butylamine. This could involve the use of odorless and stable sulfur-releasing reagents, such as xanthates, to circumvent the use of volatile and malodorous thiols. nih.govresearchgate.net The development of catalytic systems that utilize renewable resources and minimize waste generation would be a significant step forward. rsc.org Additionally, biocatalysis, employing enzymes to catalyze the formation of C-S and carbon-nitrogen (C-N) bonds, could offer a highly selective and environmentally benign synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, mild reaction conditions, broad substrate scope. rsc.orgrsc.org | Development of novel palladium, copper, or rhodium-based catalytic systems. rsc.orgmdpi.comnih.gov |

| Green Chemistry Approaches | Use of odorless reagents, reduced waste, improved sustainability. rsc.orgnih.gov | Exploration of thiol-free sulfur sources like xanthates and biocatalytic methods. nih.govresearchgate.net |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. nih.govrsc.org | Development of photocatalytic systems for the formation of C-S and C-N bonds. |

Development of New Chemical Transformations

The bifunctional nature of 4-Isobutylsulfanyl-butylamine, containing both a nucleophilic amine and a potentially reactive thioether, opens up a wide array of possibilities for novel chemical transformations.

The primary amine group is a versatile handle for a multitude of reactions. amerigoscientific.com Future research could explore its derivatization to form amides, sulfonamides, and imines, which are important functional groups in medicinal chemistry. molport.comrsc.org The development of novel C-N bond-forming reactions, such as the Buchwald-Hartwig cross-coupling, could be employed to synthesize more complex derivatives. mychemblog.com Furthermore, the amine can serve as a directing group in C-H activation reactions, enabling the functionalization of the butyl chain at specific positions.

The thioether moiety, while generally stable, can also participate in various transformations. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. taylorandfrancis.com The thioether can also act as a ligand for transition metals, suggesting the potential for developing new catalysts. thieme-connect.combohrium.com Research into the cleavage of the C-S bond could also lead to new synthetic methodologies.

Identification of Unexplored Applications in Academic Domains

The unique structural features of 4-Isobutylsulfanyl-butylamine suggest its potential for a range of applications in various academic fields.

In medicinal chemistry , organosulfur compounds are known to exhibit a wide range of biological activities. jmchemsci.comwisdomlib.orgwisdomlib.org The combination of a thioether and an amine in one molecule could lead to synergistic effects and novel pharmacological profiles. Future research could involve the screening of 4-Isobutylsulfanyl-butylamine and its derivatives for anticancer, antimicrobial, and anti-inflammatory activities. The isobutyl group may also contribute to favorable pharmacokinetic properties.

In materials science , amines and thioethers are known to be useful functional groups in the design of polymers and other materials. amerigoscientific.com The primary amine can be used as a monomer in polymerization reactions or as a site for grafting onto surfaces. The thioether could impart specific properties, such as metal-binding capabilities or redox activity.

In the field of catalysis , the ability of the thioether and amine groups to coordinate with metal centers suggests that 4-Isobutylsulfanyl-butylamine could serve as a novel ligand for transition metal catalysts. thieme-connect.combohrium.comresearchgate.net The development of chiral versions of this ligand could lead to new asymmetric catalysts for a variety of organic transformations.

| Academic Domain | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agents. jmchemsci.com | Organosulfur compounds often exhibit biological activity. wisdomlib.orgwisdomlib.org |

| Materials Science | Monomer for polymers, surface modification agent. amerigoscientific.com | Presence of reactive amine and functional thioether groups. |

| Catalysis | Ligand for transition metal catalysts. thieme-connect.combohrium.com | Coordinating ability of both amine and thioether functionalities. researchgate.net |

Integration with Emerging Research Technologies

The advancement of research on 4-Isobutylsulfanyl-butylamine can be significantly accelerated by the integration of emerging technologies.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. seqens.comresearchgate.netdrugdeliveryleader.commt.com The development of continuous flow processes for the synthesis and derivatization of 4-Isobutylsulfanyl-butylamine could enable the rapid production of a library of related compounds for screening and optimization. acs.org

Photocatalysis , which utilizes light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govrsc.org The development of photocatalytic methods for the synthesis and functionalization of 4-Isobutylsulfanyl-butylamine could lead to more sustainable and efficient chemical processes. researchgate.netacs.org For example, visible-light-mediated reactions could be employed for C-S or C-N bond formation under mild conditions.

Computational chemistry can play a crucial role in guiding experimental work. Density Functional Theory (DFT) calculations can be used to predict the reactivity of 4-Isobutylsulfanyl-butylamine, elucidate reaction mechanisms, and design new catalysts. High-throughput virtual screening could be employed to identify potential biological targets for this compound and its derivatives.

| Technology | Application in 4-Isobutylsulfanyl-butylamine Research |

| Flow Chemistry | Rapid and scalable synthesis of the compound and its derivatives. seqens.comresearchgate.netdrugdeliveryleader.commt.com |

| Photocatalysis | Development of sustainable and efficient synthetic and functionalization methods. nih.govrsc.orgresearchgate.netacs.org |

| Computational Chemistry | Prediction of reactivity, elucidation of mechanisms, and virtual screening for biological activity. |

Q & A

Q. How can researchers ensure reproducibility when scaling up 4-Isobutylsulfanyl-butylamine synthesis?

- Methodological Answer : Conduct Design of Experiments (DoE) to optimize parameters:

- Factors : Reactant stoichiometry, temperature, mixing rate.

- Responses : Yield, purity, particle size (if crystalline).

Use JMP or Minitab software for statistical analysis. Pilot batches (10–100 g) should undergo ICH stability testing (e.g., 40°C/75% RH for 4 weeks) to assess scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.